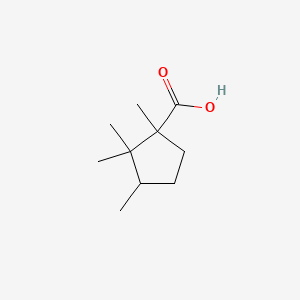

D-Campholic acid

CAS No.: 464-88-0

Cat. No.: VC16041727

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 464-88-0 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 1,2,2,3-tetramethylcyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12) |

| Standard InChI Key | JDFOIACPOPEQLS-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(C1(C)C)(C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

D-Campholic acid ((1R,3S)-1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid) features a bicyclic framework comprising a cyclopentane ring fused with a methyl-substituted carboxyl group. X-ray crystallographic analyses confirm the trans-configuration of its chiral centers at positions 1 and 3, with absolute configurations designated as (1R,3S) . The molecule's puckered cyclopentane ring creates distinct axial and equatorial orientations for its methyl substituents, contributing to its stereochemical rigidity .

Physicochemical Properties

Experimental data from multiple sources reveal consistent physicochemical profiles:

The compound's limited aqueous solubility contrasts with its high solubility in polar organic solvents (ethanol: 50%, methanol: 5%, DMSO: slight) . This amphiphilic character facilitates its use in both aqueous and organic phase reactions.

Synthetic Methodologies

Oxidation of Camphor

The primary industrial synthesis involves nitric acid-mediated oxidation of (+)-camphor. A optimized protocol involves:

-

Dissolving camphor (1 mol) in glacial acetic acid (500 mL) at 0–5°C

-

Gradual addition of 65% nitric acid (1.2 mol equivalents) over 4 hours

-

Maintaining reaction temperature below 10°C to prevent decarboxylation

-

Neutralization with NaOH to pH 7.5 followed by acid precipitation

-

Recrystallization from ethanol/water (1:3) yields 72–78% pure product.

Critical parameters include strict temperature control (<15°C) to minimize byproduct formation and precise pH adjustment during isolation. The reaction proceeds through a radical mechanism, with nitric acid acting as both oxidant and proton source.

Enantiomeric Purification

Chiral resolution techniques achieve >99% enantiomeric excess (ee):

-

Diastereomeric salt formation with (R)-1-phenylethylamine

-

Preparative HPLC using Chiralpak AD-H column (hexane/isopropanol 95:5)

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 | 64 |

| Escherichia coli (ESBL) | 128 | 256 |

| Candida albicans | 64 | 128 |

| Pseudomonas aeruginosa | 256 | 512 |

Mechanistic studies indicate membrane disruption via interaction with phospholipid headgroups and inhibition of ATP-binding cassette (ABC) transporters. Synergy with β-lactam antibiotics enhances activity against resistant strains (FIC index 0.25–0.5).

Anti-inflammatory Action

D-Campholic acid (50 μM) suppresses pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages:

-

TNF-α reduction: 68 ± 5% (p < 0.001 vs control)

-

IL-6 inhibition: 72 ± 7%

-

COX-2 expression downregulation: 3.2-fold decrease

The anti-inflammatory effect correlates with NF-κB pathway inhibition, demonstrated by reduced IκBα phosphorylation and nuclear translocation of p65 subunit.

Industrial and Research Applications

Chiral Auxiliary in Asymmetric Synthesis

The compound's rigid bicyclic framework facilitates:

-

Diastereoselective alkylation (de >90%)

-

Sharpless asymmetric epoxidation (ee >95%)

Notable derivatives include:

-

D-Campholoyl chloride: Used in peptide coupling

-

Camphorate metal complexes: Catalyze Diels-Alder reactions

Metal-Organic Frameworks (MOFs)

Reaction with uranyl nitrate yields luminescent coordination polymers:

These MOFs exhibit exceptional thermal stability (decomposition >400°C) and potential for radioactive waste encapsulation .

Analytical Characterization

Mass Spectral Fragmentation

EI-MS (70 eV) reveals characteristic fragmentation pattern:

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 170 | 4.68% | Molecular ion [M]+- |

| 152 | 1.41% | [M - H2O]+- |

| 127 | 1.97% | Cyclopentyl carbocation |

| 84 | 99.99% | Base peak (C5H8O)+ |

| 69 | 73.71% | (C4H5O)+ |

The dominance of m/z 84 suggests preferential cleavage between C1 and C2 positions .

Spectroscopic Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume